molecular formula C5H5NOSZn B8037431 1-Hydroxypyridine-2-thione zinc

1-Hydroxypyridine-2-thione zinc

Cat. No. B8037431
M. Wt: 192.5 g/mol
InChI Key: VOHCMATXIKWIKC-UHFFFAOYSA-N
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Description

Zinc pyrithione is a fine beige granules. (NTP, 1992)

Scientific Research Applications

  • Histone Deacetylase Inhibition : 1-Hydroxypyridine-2-thione (1HPT) is identified as a key pharmacophore for zinc-binding, resulting in highly selective Histone Deacetylase (HDAC) inhibitors. These inhibitors show potential in treating leukemia due to their ability to inhibit the growth of specific cancer cell lines (Muthyala et al., 2015).

  • Antifouling Applications : Zinc pyrithione (1-hydroxypyridine-2-thione, zinc complex; ZnPT2) is considered a top prospect for replacing tributyltin antifoulants in ship paints. It's important for risk assessment related to the release of ZnPT2 into the natural environment (Doose et al., 2004).

  • Cancer Research : Compounds derived from 1-hydroxypyridine-2-thione have demonstrated anticancer activities against various cancer cell lines, including those not responsive to traditional inhibitors (Sodji et al., 2013).

  • Insulin-Mimetic Activity : Zinc(II) complexes with 1-hydroxypyridine-2-thione derivatives have shown insulin-mimetic activity, indicating potential for diabetes treatment (Chaves et al., 2010).

  • Zinc Ionophore in Anticancer Therapy : Water-soluble versions of the zinc ionophore 1-hydroxypyridine-2-thione (ZnHPT) have been found to increase intracellular zinc concentrations and exhibit antiproliferative activity in human lung cancer cultures (Magda et al., 2008).

  • Thermal Behavior Analysis : Studies on the thermal behavior of 1-hydroxypyridine-2-thione complexes with various metals, including zinc, provide insights into their stability and decomposition processes, which are crucial for their practical applications (Higes-Rolando et al., 1991).

properties

IUPAC Name

1-hydroxypyridine-2-thione;zinc
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS.Zn/c7-6-4-2-1-3-5(6)8;/h1-4,7H;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHCMATXIKWIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)N(C=C1)O.[Zn]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOSZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Zinc pyrithione is a fine beige granules. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ZINC PYRITHIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name ZINC PYRITHIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

1-Hydroxypyridine-2-thione zinc

CAS RN

13463-41-7
Record name ZINC PYRITHIONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21240
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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